![molecular formula C16H12N2O8 B14266035 Bis[(4-nitrophenyl)methyl] ethanedioate CAS No. 138610-05-6](/img/structure/B14266035.png)
Bis[(4-nitrophenyl)methyl] ethanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[(4-nitrophenyl)methyl] ethanedioate is an organic compound characterized by the presence of two 4-nitrophenyl groups attached to a central ethanedioate (oxalate) moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(4-nitrophenyl)methyl] ethanedioate typically involves the reaction of 4-nitrobenzyl chloride with oxalic acid in the presence of a base such as pyridine. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride group is replaced by the oxalate group, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Bis[(4-nitrophenyl)methyl] ethanedioate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under appropriate conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding nitro derivatives.
Reduction: Formation of 4-aminophenyl derivatives.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Bis[(4-nitrophenyl)methyl] ethanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Bis[(4-nitrophenyl)methyl] ethanedioate involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pathways involved may include oxidative stress and modulation of enzyme activity.
Comparación Con Compuestos Similares
Similar Compounds
Bis(4-nitrophenyl) carbonate: Similar structure but with a carbonate moiety instead of an oxalate.
Bis(4-nitrophenyl) phosphate: Contains a phosphate group instead of an oxalate.
Bis(4-nitrophenyl) methane: Lacks the oxalate group and has a simpler structure.
Uniqueness
Bis[(4-nitrophenyl)methyl] ethanedioate is unique due to the presence of the oxalate moiety, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
138610-05-6 |
|---|---|
Fórmula molecular |
C16H12N2O8 |
Peso molecular |
360.27 g/mol |
Nombre IUPAC |
bis[(4-nitrophenyl)methyl] oxalate |
InChI |
InChI=1S/C16H12N2O8/c19-15(25-9-11-1-5-13(6-2-11)17(21)22)16(20)26-10-12-3-7-14(8-4-12)18(23)24/h1-8H,9-10H2 |
Clave InChI |
ZHOUMCBNPVCTMI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1COC(=O)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


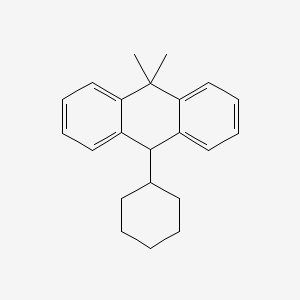
![2-{(E)-[Phenyl(2-phenylhydrazinylidene)methyl]diazenyl}quinoline](/img/structure/B14265973.png)

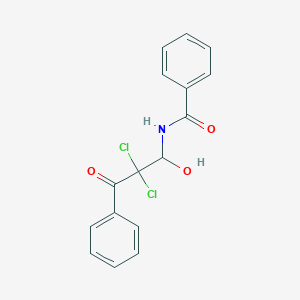
![N,N'-{Ditellane-1,2-diylbis[(2,1-phenylene)methylene]}bis(N-methylmethanamine)](/img/structure/B14265989.png)



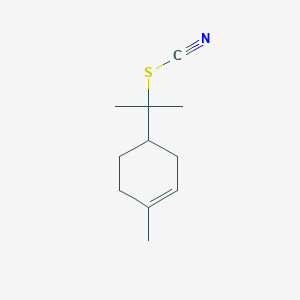
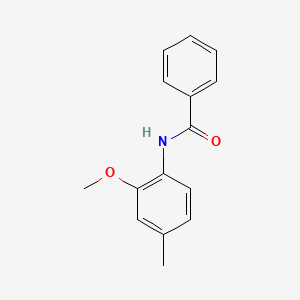
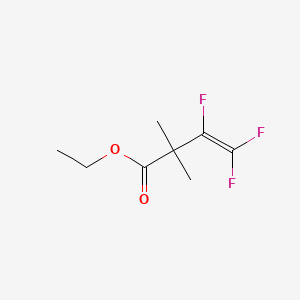
![3,3'-Methylenebis[1-(trimethylsilyl)-1H-indole]](/img/structure/B14266022.png)


